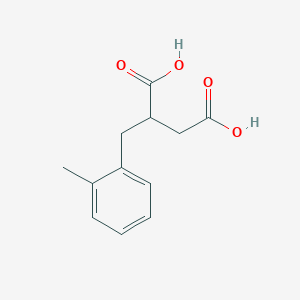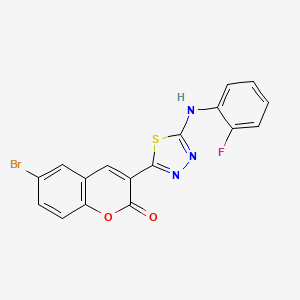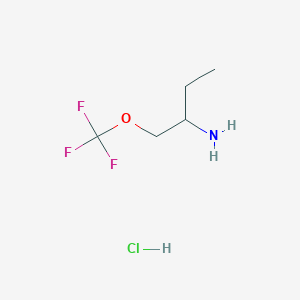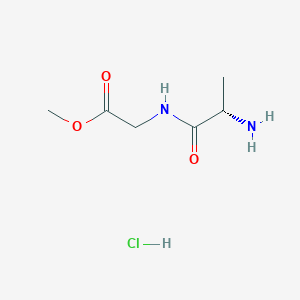![molecular formula C18H21N3O3S B2439166 N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide CAS No. 321531-92-4](/img/structure/B2439166.png)
N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C12H17N3O3S, an average mass of 283.347 Da, and a monoisotopic mass of 283.099060 Da .
Synthesis Analysis
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been reported in the literature . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, where the heterocyclic imide ring was changed into a chain amide bound . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .
Molecular Structure Analysis
The molecular structure of “N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” is unique, allowing for the exploration of various properties and potential uses in fields such as scientific research.
Physical And Chemical Properties Analysis
“N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” has a molecular formula of C12H17N3O3S, an average mass of 283.347 Da, and a monoisotopic mass of 283.099060 Da .
Scientific Research Applications
Acetylcholinesterase Inhibitors
“N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD). These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .
Alzheimer’s Disease Treatment
The same compound 6g was found to be a selective AChE inhibitor, confirmed by molecular docking studies. The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, indicating that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Anticonvulsant Activity
“N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
DPPH Scavenging
“N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” has been evaluated as a DPPH scavenging agent . DPPH is a common antioxidant assay used to evaluate the reducing ability of certain compounds.
Analgesic Agent
“N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” has also been evaluated for its analgesic (pain-relieving) properties .
Anti-inflammatory Agent
This compound has been evaluated for its anti-inflammatory properties . Inflammation is a common response to injury or illness, and anti-inflammatory agents can help reduce these symptoms.
Mechanism of Action
Target of Action
The primary targets of N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide are neuronal voltage-sensitive sodium channels and acetylcholinesterase (AChE) . These targets play crucial roles in the nervous system. Sodium channels are responsible for the initiation and propagation of action potentials in neurons, while AChE is involved in the termination of impulse transmissions at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide interacts with its targets, leading to changes in their function. It acts as a moderate binder to the neuronal voltage-sensitive sodium channels , potentially altering the excitability of neurons. Furthermore, it exhibits inhibitory activity against AChE , thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission.
Result of Action
The modulation of neuronal voltage-sensitive sodium channels and inhibition of AChE by N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide can result in various molecular and cellular effects. For instance, it has been associated with anticonvulsant activity in animal models of epilepsy . This suggests that the compound could potentially alter neuronal excitability and reduce seizure activity.
properties
IUPAC Name |
N-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-15(22)19-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSSDLGKJNZJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2439083.png)
![2-ethyl-1-({4'-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-1H-imidazole](/img/structure/B2439084.png)
![N-(2,6-difluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2439085.png)
![methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate](/img/structure/B2439087.png)



![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2439092.png)
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2439093.png)

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2439100.png)
![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2439101.png)
![Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2439103.png)
